2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of 2-methylphenylpiperazine with 2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a neuroprotective agent.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to its potential antidepressant and anxiolytic effects. Additionally, it may inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on serotonin receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is unique due to its specific chemical structure, which allows it to interact with multiple neurotransmitter systems. This multi-target approach may provide a broader therapeutic effect compared to compounds that act on a single target.
Properties
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)24-15-13-23(14-16-24)17-21(25)22-12-11-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSDCCNWIPKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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